2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Overview
Description
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C9H11BF3NO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. This compound is known for its unique chemical properties, which make it a versatile reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Biochemical Analysis
Biochemical Properties
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. One of the primary interactions of this compound is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in this compound acts as a nucleophile, participating in the transmetalation step of the reaction, which is catalyzed by palladium complexes .
Additionally, this compound has been shown to interact with proteins that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with the hydroxyl groups of these amino acids, potentially inhibiting the activity of enzymes such as serine proteases . This interaction can be exploited in the design of enzyme inhibitors for therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation-dependent signaling pathways . This inhibition can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Moreover, this compound has been observed to impact cellular metabolism by interfering with metabolic enzymes. The compound’s interaction with enzymes involved in glycolysis and the tricarboxylic acid cycle can lead to changes in metabolite levels and metabolic flux . These effects on cellular metabolism can have implications for cancer research, where metabolic reprogramming is a hallmark of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of reversible covalent bonds between the boronic acid group and the hydroxyl groups of serine or threonine residues in proteins . This interaction can inhibit the activity of enzymes that rely on these residues for their catalytic function, such as serine proteases and kinases.
In addition to enzyme inhibition, this compound can also modulate gene expression by affecting transcription factors and other regulatory proteins. The compound’s interaction with these proteins can lead to changes in their activity, resulting in altered gene expression patterns . Furthermore, the trifluoromethyl group in the compound can enhance its binding affinity to certain biomolecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, resulting in the formation of by-products that may affect its biochemical activity.
In in vitro studies, this compound has been observed to maintain its inhibitory effects on enzymes and cellular processes over extended periods
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has been found to exhibit significant inhibitory effects on target enzymes and cellular processes without causing adverse effects . At high doses, this compound can induce toxicity, leading to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or lose the parent compound’s biochemical activity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity and therapeutic potential. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms involving specific transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments.
The compound’s localization and accumulation within specific tissues can influence its efficacy and safety profile. For example, preferential accumulation in target tissues can enhance therapeutic outcomes, while non-specific distribution may lead to off-target effects and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the presence of a propoxy group may facilitate its localization to membrane-bound organelles, while the trifluoromethyl group can enhance its binding affinity to certain proteins within the cytoplasm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the reaction of 2-Propoxy-5-(trifluoromethyl)pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boronic ester derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid has several applications in scientific research:
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but lacks the propoxy group.
2-Hydroxy-5-(trifluoromethyl)pyridine: Contains a hydroxyl group instead of a boronic acid group.
Uniqueness: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both the propoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPVKTJXWXMARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681611 | |
Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-63-6 | |
Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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